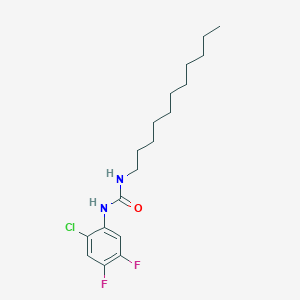![molecular formula C24H23N3O4S B15018813 2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B15018813.png)
2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, which include a sulfanyl group, a nitrophenyl group, and an acetohydrazide moiety
Preparation Methods
The synthesis of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 2-methylbenzyl chloride with sodium sulfide to form the corresponding sulfanyl intermediate.
Condensation Reaction: The sulfanyl intermediate is then reacted with 4-nitrobenzaldehyde in the presence of a base to form the corresponding Schiff base.
Hydrazide Formation: The final step involves the reaction of the Schiff base with acetic hydrazide under acidic conditions to yield the target compound.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific functional group being targeted.
Scientific Research Applications
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
When compared to similar compounds, 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
2-(4-Methylsulfonylphenyl)indole derivatives: Known for their antimicrobial and anti-inflammatory activities.
Indole-3-acetic acid derivatives: Widely studied for their diverse biological applications.
Properties
Molecular Formula |
C24H23N3O4S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-N-[(E)-[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H23N3O4S/c1-18-4-2-3-5-21(18)16-32-17-24(28)26-25-14-19-8-12-23(13-9-19)31-15-20-6-10-22(11-7-20)27(29)30/h2-14H,15-17H2,1H3,(H,26,28)/b25-14+ |
InChI Key |
LFRKWLQIOFUIKJ-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1CSCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinyl}-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B15018731.png)
![N'-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15018741.png)
![4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-(dimethylamino)benzoate](/img/structure/B15018746.png)
![N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrobenzylidene)propanedihydrazide](/img/structure/B15018751.png)
![3-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-3-oxo-N-(propan-2-yl)propanamide](/img/structure/B15018761.png)
![3-(4-chlorophenyl)-4-(4-methoxyphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15018762.png)
![N-({N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15018779.png)
![2-[2-(prop-2-en-1-yl)phenoxy]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15018780.png)
![N'-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B15018783.png)
![2-(2,4-dichlorophenyl)-N-[(E)-(3-iodophenyl)methylidene]imidazo[1,2-a]pyridin-3-amine](/img/structure/B15018784.png)
![2-Bromo-N-({N'-[(1E)-1-phenylethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15018787.png)
![6-cyclopentyl-1-(6-methylpyridin-2-yl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15018791.png)
![N-[2-(Benzylsulfanyl)-1-{N'-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide](/img/structure/B15018806.png)
